4-[2-(4-Methylphenoxy)ethoxy]benzoic acid
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Overview
Description
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, featuring a phenoxyethoxy group substituted at the para position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid typically involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of a base such as potassium t-butoxide and a copper catalyst. The reaction is carried out in a solvent like dimethylsulfoxide under nitrogen atmosphere at elevated temperatures (around 210°C) for an extended period (approximately 18 hours).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with desired properties
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but with a methoxy group instead of a phenoxyethoxy group.
4-Methylbenzoic acid: Lacks the ethoxy linkage, making it less complex.
4-Ethoxybenzoic acid: Similar but with an ethoxy group directly attached to the benzene ring.
Uniqueness
4-[2-(4-Methylphenoxy)ethoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
13531-49-2 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-[2-(4-methylphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-12-2-6-14(7-3-12)19-10-11-20-15-8-4-13(5-9-15)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
UWMYLIWGPSQBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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